2-Tert-butyl-1-(1h-imidazol-1-yl)pent-4-en-1-one
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Overview
Description
2-Tert-butyl-1-(1h-imidazol-1-yl)pent-4-en-1-one is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-(1h-imidazol-1-yl)pent-4-en-1-one typically involves the reaction of an appropriate imidazole derivative with a tert-butyl substituted alkene. One common method involves the use of tert-butyl lithium as a base to deprotonate the imidazole, followed by the addition of the alkene under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1-(1h-imidazol-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
2-Tert-butyl-1-(1h-imidazol-1-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-(1h-imidazol-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Phenylimidazole: Contains a phenyl group instead of a tert-butyl group.
4,5-Dichloroimidazole: Substituted with chlorine atoms, offering different reactivity.
Uniqueness
2-Tert-butyl-1-(1h-imidazol-1-yl)pent-4-en-1-one is unique due to its combination of a tert-butyl group and a pent-4-en-1-one moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
110577-48-5 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-tert-butyl-1-imidazol-1-ylpent-4-en-1-one |
InChI |
InChI=1S/C12H18N2O/c1-5-6-10(12(2,3)4)11(15)14-8-7-13-9-14/h5,7-10H,1,6H2,2-4H3 |
InChI Key |
AKTLNVKWGKAQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC=C)C(=O)N1C=CN=C1 |
Origin of Product |
United States |
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